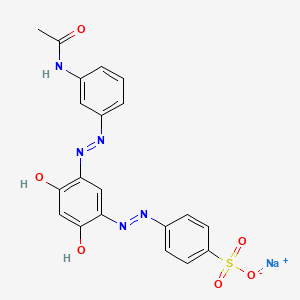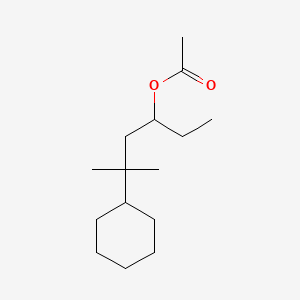
5-Cyclohexyl-5-methyl-3-hexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-5-methyl-3-hexyl acetate is an organic compound with the molecular formula C15H28O2 It is a derivative of acetic acid and features a cyclohexyl ring, a methyl group, and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-5-methyl-3-hexyl acetate typically involves the esterification of acetic acid with the corresponding alcohol. One common method is the reaction of cyclohexanol with acetic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Cyclohexanol+Acetic AcidH2SO45-Cyclohexyl-5-methyl-3-hexyl acetate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-5-methyl-3-hexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, hexanoic acid.
Reduction: Cyclohexanol, hexanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
5-Cyclohexyl-5-methyl-3-hexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-5-methyl-3-hexyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its effects are mediated through binding to receptors or enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl acetate
- Methyl cyclohexyl acetate
- Hexyl acetate
Comparison
5-Cyclohexyl-5-methyl-3-hexyl acetate is unique due to its specific structural features, such as the presence of both cyclohexyl and hexyl groups. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds. For example, the combination of cyclohexyl and hexyl groups may enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
97889-97-9 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(5-cyclohexyl-5-methylhexan-3-yl) acetate |
InChI |
InChI=1S/C15H28O2/c1-5-14(17-12(2)16)11-15(3,4)13-9-7-6-8-10-13/h13-14H,5-11H2,1-4H3 |
InChI Key |
JWMMZKLKENBFEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)(C)C1CCCCC1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)

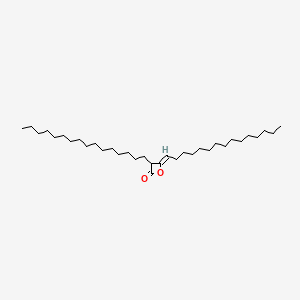


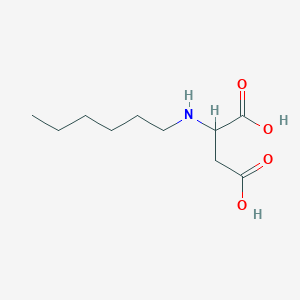
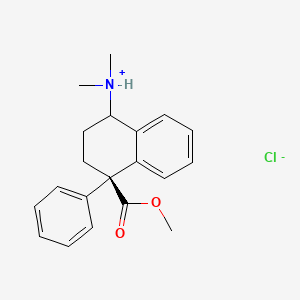
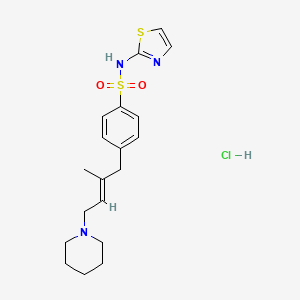
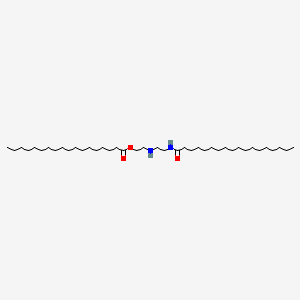
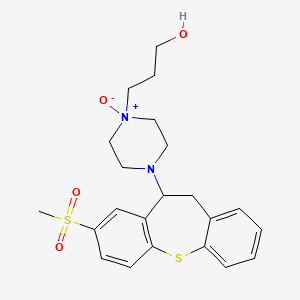
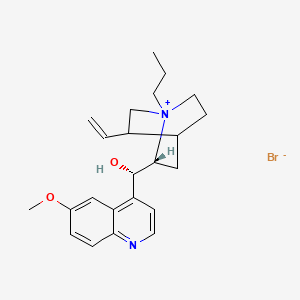
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
